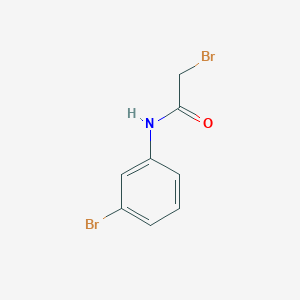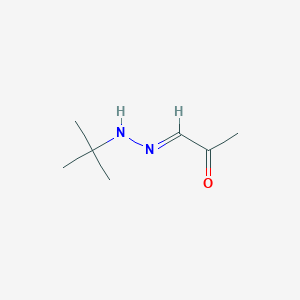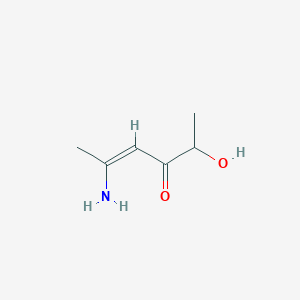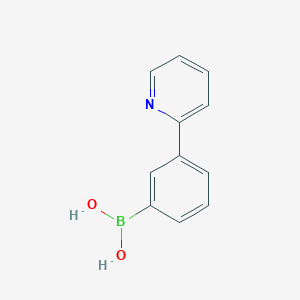![molecular formula C9H14O2 B3156664 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 83313-55-7](/img/structure/B3156664.png)
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene
Vue d'ensemble
Description
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene is a chemical compound with the molecular formula C9H14O2 . It has a molecular weight of 154.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14O2/c1-8-3-2-4-9(7-8)10-5-6-11-9/h3H,2,4-7H2,1H3 . The InChI key is BWPDLOWPECZDAX-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 154.21 . It is recommended to be stored in a refrigerator .Applications De Recherche Scientifique
Pharmacological Evaluation
- Synthesis and Pharmacological Evaluation : 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene derivatives have been synthesized and evaluated for their potential as dopamine agonists. These compounds displayed significant dopamine agonist activity in certain assays, highlighting their potential in pharmacological research (Brubaker & Colley, 1986).
Chemical Communication in Insects
- Role in Insect Communication : This compound has been identified in the frass of the fir bark beetle and influences the behavior of certain beetle species, such as the European Scolytidae and Nitidulidae. It has a distinct role in the chemical communication of these insects (Kohnle et al., 1992).
Chemical Synthesis and Reactions
- Chemical Synthesis Studies : Researchers have explored various methods of synthesizing derivatives of this compound, contributing to the understanding of chemical reactions and synthesis techniques in organic chemistry. These studies offer insights into complex reaction mechanisms and synthesis strategies (Burge, Collins, & Reitze, 1983).
Organocatalytic Synthesis
- Organocatalytic Enantioselective Synthesis : Research has been conducted on the organocatalytic enantioselective synthesis of bicyclic β-lactones, employing derivatives of this compound. This highlights its utility in creating complex organic molecules with potential pharmaceutical applications (Nguyen et al., 2012).
Insect Pheromones
- Synthesis of Insect Pheromones : The compound has been used in the synthesis of specific stereoisomers of pheromones produced by bees, demonstrating its application in the study of insect behavior and communication (Mori & Ikunaka, 1984).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352, which provide guidance on measures to take to prevent and respond to exposure .
Propriétés
IUPAC Name |
7-methyl-1,4-dioxaspiro[4.5]dec-7-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-8-3-2-4-9(7-8)10-5-6-11-9/h3H,2,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPDLOWPECZDAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3156582.png)
![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3156586.png)
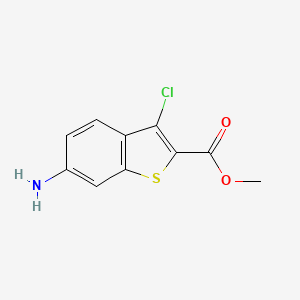
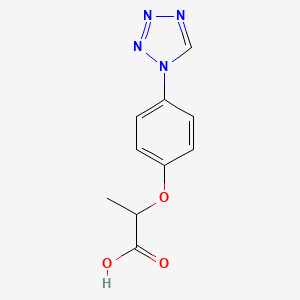
![3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid](/img/structure/B3156613.png)

